Cas no 7178-40-7 (4-(o-Tolyl)morpholine)
4-(o-Tolyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-(o-Tolyl)morpholine
- 4-(2-methylphenyl)morpholine
- 4-O-TOLYLMORPHOLINE
- N-(2-methylphenyl)morpholine
- DTXSID60431139
- J-515897
- 7178-40-7
- SCHEMBL1450530
- BOAGUMGJQAXAEN-UHFFFAOYSA-N
- HS-6586
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- Inchi: 1S/C11H15NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3
- InChI Key: BOAGUMGJQAXAEN-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC=CC=2C)CC1
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.47
4-(o-Tolyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036272-1g |
4-(o-Tolyl)morpholine |
7178-40-7 | 95% | 1g |
$510.00 | 2023-09-01 | |
| Chemenu | CM163076-1g |
4-(o-tolyl)morpholine |
7178-40-7 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM163076-1g |
4-(o-tolyl)morpholine |
7178-40-7 | 95% | 1g |
$482 | 2024-07-24 |
4-(o-Tolyl)morpholine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 4-(o-Tolyl)morpholine
Introduction to 4-(o-Tolyl)morpholine (CAS No. 7178-40-7)
4-(o-Tolyl)morpholine, identified by the chemical abstracts service number 7178-40-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered considerable attention due to its versatile applications in drug development, catalysis, and material science. The compound’s structure, featuring a morpholine ring substituted with an ortho-tolyl group, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The morpholine moiety, characterized by its nitrogen-containing six-membered ring, contributes to the compound’s solubility and reactivity, making it particularly useful in forming stable complexes with metal ions. This property is exploited in various catalytic systems, where 4-(o-Tolyl)morpholine acts as a ligand or co-catalyst. Recent studies have highlighted its role in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation processes, where it enhances reaction efficiency and selectivity.
In the pharmaceutical industry, 4-(o-Tolyl)morpholine has been investigated for its potential as a pharmacophore in the design of novel therapeutic agents. Its ability to interact with biological targets, such as enzymes and receptors, has led to its incorporation into drug candidates targeting neurological disorders, cardiovascular diseases, and infectious diseases. For instance, derivatives of this compound have shown promise in modulating ion channels and neurotransmitter systems, suggesting their utility in developing treatments for conditions like epilepsy and depression.
The synthesis of 4-(o-Tolyl)morpholine (CAS No. 7178-40-7) typically involves the reaction of o-toluidine with formaldehyde under basic conditions, followed by cyclization to form the morpholine ring. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for industrial applications. Modern techniques, such as flow chemistry and microwave-assisted synthesis, have further optimized the production process, reducing reaction times and minimizing waste.
One of the most compelling aspects of 4-(o-Tolyl)morpholine is its role in green chemistry initiatives. Its biodegradability and low toxicity profile make it an attractive alternative to traditional organic solvents and reagents. Researchers are exploring its use in sustainable chemical processes, where it serves as a benign additive or catalyst that reduces environmental impact without compromising performance.
Recent breakthroughs in computational chemistry have also shed light on the mechanistic aspects of 4-(o-Tolyl)morpholine-catalyzed reactions. Molecular modeling studies have revealed how the compound interacts with substrates and transition metals at the atomic level, providing insights into its catalytic activity. These findings are crucial for designing next-generation catalysts with enhanced efficiency and sustainability.
The compound’s applications extend beyond pharmaceuticals into materials science. Its ability to form stable coordination complexes with metals has been leveraged in the development of advanced materials for sensors, coatings, and electronic devices. For example, metal-organic frameworks (MOFs) incorporating 4-(o-Tolyl)morpholine ligands exhibit improved stability and functionality under various conditions.
In conclusion,4-(o-Tolyl)morpholine (CAS No. 7178-40-7) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in catalysis, drug development, and material science. As research continues to uncover new properties and functionalities of this compound,4-(o-Tolyl)morpholine is poised to play an increasingly important role in advancing chemical innovation.
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